Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate typically involves the reaction of 3-ethoxycarbonylpiperidine-2-one with sodium azide in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, hydrogen gas, and alkynes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate involves its reactivity with various molecular targets. The azido group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in bioconjugation reactions, where the compound is used to modify biomolecules . The specific molecular pathways involved depend on the nature of the target molecules and the reaction conditions .
Comparison with Similar Compounds
Ethyl 3-Azido-2,6-dioxopiperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar piperidine core but lacks the azido group, making it less reactive in certain types of chemical reactions.
3-Carbethoxy-2-piperidone: Another similar compound with a piperidine core, but without the azido functionality, limiting its applications in bioconjugation reactions.
The presence of the azido group in this compound makes it unique and more versatile in various chemical and biological applications .
Properties
Molecular Formula |
C8H10N4O4 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
ethyl 3-azido-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H10N4O4/c1-2-16-7(15)8(11-12-9)4-3-5(13)10-6(8)14/h2-4H2,1H3,(H,10,13,14) |
InChI Key |
WHYFFKMGDWJVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)NC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
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